
HPLC method development for quantification of
Ledipasvir hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ledipasvir hydrochloride

Cat. No.: B14905359 Get Quote

An Application Note and Protocol for the Quantification of Ledipasvir Hydrochloride using a

Stability-Indicating HPLC Method

Application Note
Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis

C virus (HCV) infection, particularly genotypes 1, 4, 5, and 6.[1] It is often co-formulated with

Sofosbuvir. Accurate and reliable quantification of Ledipasvir in bulk drug and pharmaceutical

dosage forms is crucial for ensuring its quality, safety, and therapeutic efficacy. High-

Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this

purpose due to its high sensitivity, accuracy, and precision.[1] This application note describes a

robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of

Ledipasvir hydrochloride. The method has been developed and validated based on

International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Principle of the Method

The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, a

mixture of an organic solvent and an aqueous buffer, allows for the efficient separation of

Ledipasvir from potential degradation products and other impurities. Detection is performed

using a UV detector at a wavelength where Ledipasvir exhibits maximum absorbance, ensuring

high sensitivity. The method is stability-indicating, meaning it can resolve the active
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pharmaceutical ingredient (API) from its degradation products formed under various stress

conditions.[3][5]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability

for the intended purpose.[2][4][5] The validation parameters, including system suitability,

linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were

found to be within the acceptable limits. The method demonstrated good linearity with a

correlation coefficient (r²) greater than 0.999 over the tested concentration range.[2][3]

Accuracy was confirmed by recovery studies, with mean recoveries in the range of 98-102%.[1]

[3] Precision was established through repeatability and intermediate precision studies, with

relative standard deviation (%RSD) values of less than 2%.[1][3][6]

Experimental Protocols
1. Materials and Reagents

Ledipasvir hydrochloride reference standard

HPLC grade acetonitrile

HPLC grade methanol[1][2]

Orthophosphoric acid (OPA)[3][4][5]

Potassium dihydrogen phosphate[7]

HPLC grade water

0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or

photodiode array (PDA) detector is required.
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Parameter Condition

HPLC Column C18 (250 mm x 4.6 mm, 5 µm particle size)[1]

Mobile Phase
Phosphate Buffer (pH 3.5) : Acetonitrile (45:55

v/v)[2]

Flow Rate 1.0 mL/min[1][2][4]

Column Temperature 35 °C[2]

Detection Wavelength 259 nm[2]

Injection Volume 20 µL[5]

Run Time Approximately 10 minutes

3. Preparation of Solutions

Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate

in HPLC grade water to obtain a desired molarity (e.g., 0.02 M)[7] and adjust the pH to 3.5

using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 3.5) and acetonitrile in

the ratio of 45:55 (v/v). Degas the mobile phase by sonication or vacuum filtration.

Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Ledipasvir
hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Add about 70

mL of diluent, sonicate to dissolve, and then make up the volume to the mark with the

diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

standard stock solution with the diluent to obtain concentrations in the desired linearity range

(e.g., 5-50 µg/mL).[1]

4. Sample Preparation (from Tablet Dosage Form)

Weigh and finely powder not fewer than 20 tablets.
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Accurately weigh a quantity of the powder equivalent to 90 mg of Ledipasvir and transfer it to

a 100 mL volumetric flask.

Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking

to ensure complete dissolution of the drug.

Make up the volume to the mark with the diluent and mix well.

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Dilute the filtered solution with the diluent to obtain a final concentration within the linearity

range of the method.

5. System Suitability

Before starting the analysis, inject the standard solution (e.g., 20 µg/mL) five or six times to

check the system suitability. The acceptance criteria are as follows:

Parameter Acceptance Criteria

Tailing Factor Not more than 2.0[4]

Theoretical Plates Not less than 2000[4]

%RSD of Peak Areas Not more than 2.0%

6. Method Validation Protocol

Linearity: Inject the prepared working standard solutions in the range of 5-50 µg/mL.[1] Plot a

calibration curve of peak area versus concentration and determine the correlation coefficient

(r²).

Accuracy (Recovery): Perform recovery studies by spiking a known amount of Ledipasvir

standard into a placebo or sample solution at three different concentration levels (e.g., 80%,

100%, and 120% of the target concentration). Calculate the percentage recovery.

Precision:
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Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at

a single concentration on the same day. Calculate the %RSD of the peak areas.

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a

different analyst and/or instrument. Calculate the %RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ

based on the standard deviation of the response and the slope of the calibration curve using

the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) (where σ is the standard deviation of the y-intercepts of regression

lines and S is the slope of the calibration curve).

Robustness: Evaluate the effect of small, deliberate variations in the method parameters

such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature

(±2°C).

Data Presentation
Table 1: System Suitability Parameters

Parameter Observed Value Acceptance Criteria

Retention Time (min) ~4.6 -

Tailing Factor < 1.5 ≤ 2.0

Theoretical Plates > 3000 ≥ 2000

%RSD of Peak Areas < 1.0% ≤ 2.0%

Table 2: Linearity Data
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Concentration (µg/mL) Mean Peak Area

5 Value

10 Value

20 Value

30 Value

40 Value

50 Value

Correlation Coefficient (r²) > 0.999

Table 3: Accuracy (Recovery) Data

Spiked Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery
Mean %
Recovery

80% Value Value Value
\multirow{3}{*}

{98.0 - 102.0%}

100% Value Value Value

120% Value Value Value

Table 4: Precision Data

Precision Type %RSD Acceptance Criteria

Repeatability (Intra-day) < 2.0% ≤ 2.0%

Intermediate Precision (Inter-

day)
< 2.0% ≤ 2.0%

Table 5: LOD and LOQ
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Parameter Result (µg/mL)

Limit of Detection (LOD) ~0.1

Limit of Quantitation (LOQ) ~0.3

Visualizations
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Caption: Workflow for HPLC Method Development and Validation.
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Caption: Key Components of the HPLC System.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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